

Application Notes and Protocols for Measuring GS-2278 Target Engagement In Vivo

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Compound of Interest

Compound Name: GS-2278

Cat. No.: B15569144

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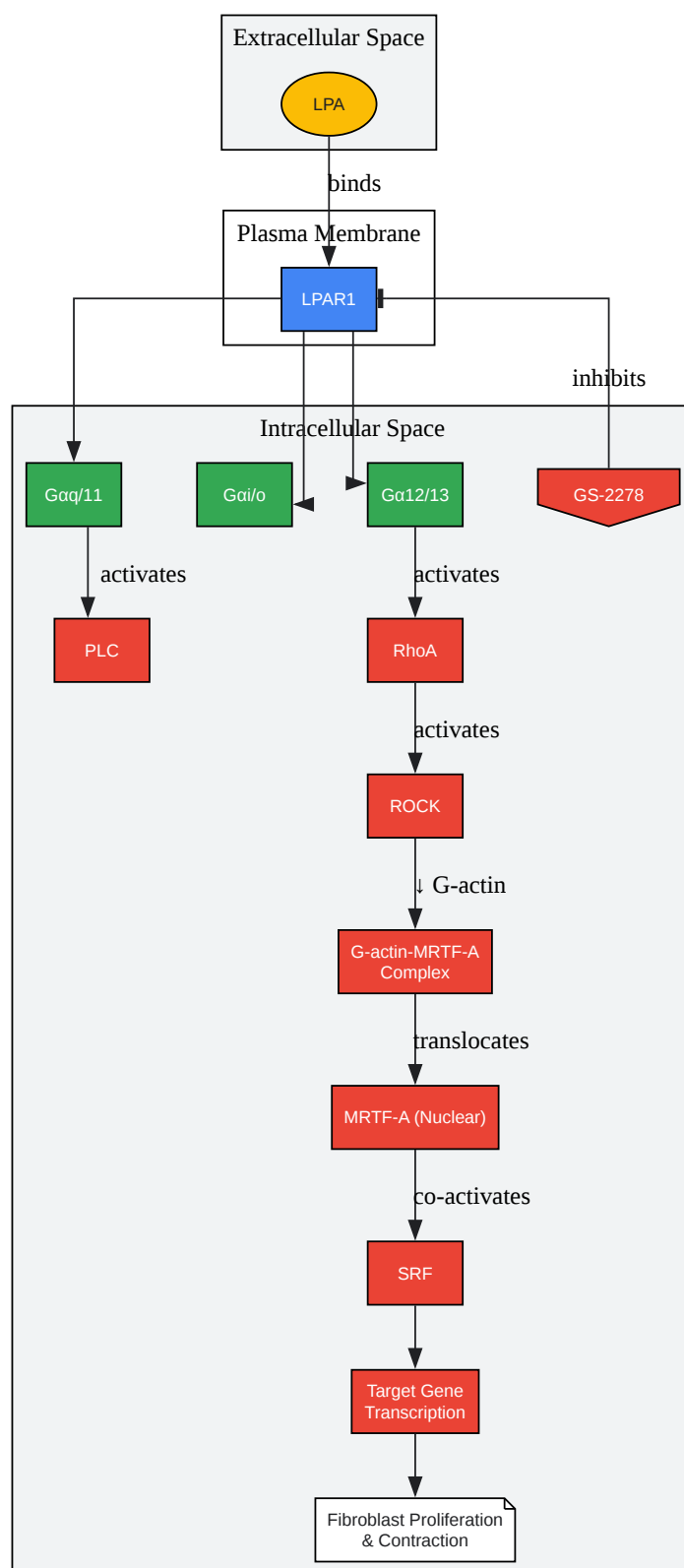
Introduction

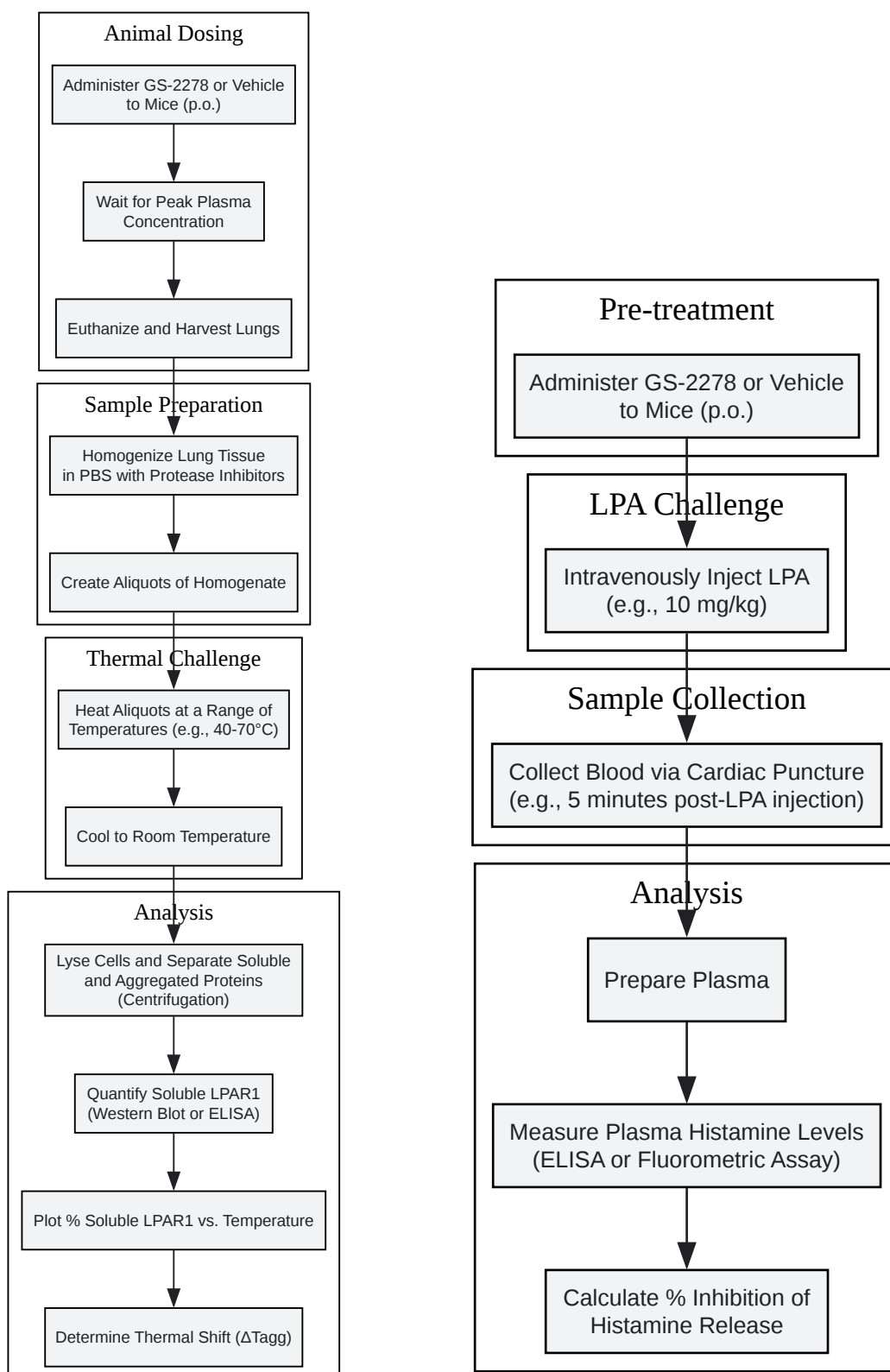
GS-2278 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases, notably idiopathic pulmonary fibrosis (IPF).^{[1][2][3][4]} Activation of LPAR1 by its ligand, lysophosphatidic acid (LPA), triggers downstream signaling cascades that promote fibroblast proliferation and contractility, key events in the progression of fibrosis.^{[1][5]} **GS-2278** was developed to inhibit these processes. Although its clinical development was halted due to CNS-related toxicity in preclinical canine studies, the methodologies for assessing its target engagement in vivo remain highly relevant for the evaluation of other LPAR1 antagonists and similar drug candidates.^{[2][3][4]}

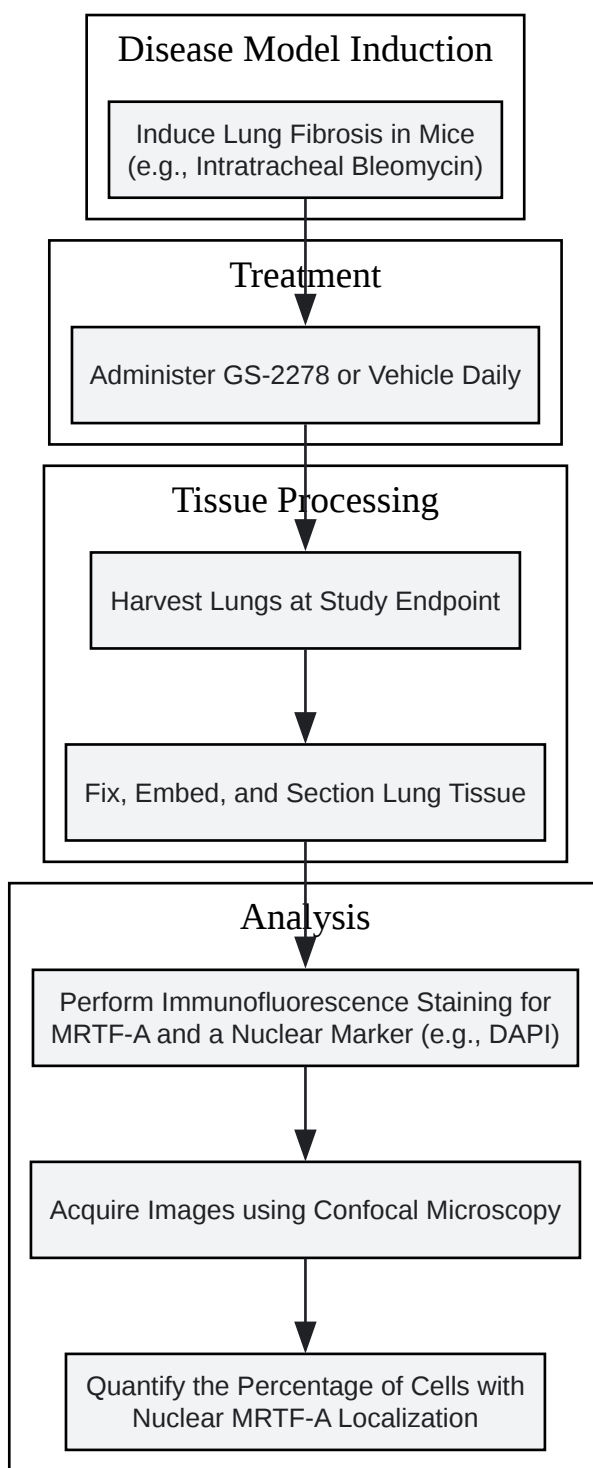
These application notes provide detailed protocols for measuring the in vivo target engagement of **GS-2278**. The described methods include both direct and indirect assessments of LPAR1 inhibition and can be adapted for other small molecule inhibitors targeting GPCRs.

LPAR1 Signaling Pathway

The following diagram illustrates the LPAR1 signaling pathway, which is the target of **GS-2278**.







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References

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